N-Phenyl-N-propylnitrous amide
Overview
Description
N-Phenyl-N-propylnitrous amide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom This compound is notable for its unique structure, which includes a phenyl group (a benzene ring) and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-N-propylnitrous amide can be synthesized through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl chloride with an amine. For instance, phenylacetyl chloride can react with propylamine under controlled conditions to form this compound.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles in the presence of a base or acid. This method is particularly useful for preparing unsubstituted amides.
Use of Dehydrating Agents: Dehydrating agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of amides from carboxylic acids and amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the nucleophilic acyl substitution method due to its efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to yield carboxylic acids and amines. This reaction can be catalyzed by acids or bases.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
N-Phenyl-N-propylnitrous amide has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Organic Chemistry: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.
Industrial Applications: The compound is employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenyl-N-propylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and context .
Comparison with Similar Compounds
N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of a propyl group.
N-Ethyl-N-phenylacetamide: Similar structure but with an ethyl group instead of a propyl group.
N-Phenyl-N-butylacetamide: Similar structure but with a butyl group instead of a propyl group.
Comparison: N-Phenyl-N-propylnitrous amide is unique due to the presence of the propyl group, which imparts distinct chemical properties compared to its analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-phenyl-N-propylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8-11(10-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUHUTWNLSBKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513432 | |
Record name | N-Phenyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-34-2 | |
Record name | N-Phenyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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